![molecular formula C16H22O3 B14520571 Bicyclo[2.2.1]heptane-1-carboxylic anhydride CAS No. 62958-72-9](/img/structure/B14520571.png)
Bicyclo[2.2.1]heptane-1-carboxylic anhydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.1]heptane-1-carboxylic anhydride can be synthesized through several methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and maleic anhydride, followed by dehydration to form the anhydride . Another method includes the catalytic hydrogenation of bicyclo[2.2.1]hept-5-en-2,3-dicarboxylic acid disodium using an aluminum-nickel alloy catalyst under specific temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale Diels-Alder reactions followed by purification processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and to minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]heptane-1-carboxylic anhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the anhydride to its corresponding alcohols.
Substitution: The anhydride can participate in nucleophilic substitution reactions, forming esters and amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alcohols and amines. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, esters, and amides, depending on the specific reagents and conditions used .
Scientific Research Applications
Bicyclo[2.2.1]heptane-1-carboxylic anhydride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which bicyclo[2.2.1]heptane-1-carboxylic anhydride exerts its effects involves its ability to undergo various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in organic synthesis, the compound acts as a reactive intermediate, facilitating the formation of complex structures through cycloaddition and substitution reactions .
Comparison with Similar Compounds
Similar Compounds
Norbornane: A saturated hydrocarbon with a similar bicyclic structure.
Norbornene: An unsaturated derivative of norbornane with a double bond.
Norbornadiene: A diene derivative with two double bonds in the bicyclic structure.
Uniqueness
Bicyclo[2.2.1]heptane-1-carboxylic anhydride is unique due to its anhydride functional group, which imparts distinct reactivity and stability compared to its similar compounds. This makes it a valuable compound in various chemical and industrial applications .
Properties
CAS No. |
62958-72-9 |
|---|---|
Molecular Formula |
C16H22O3 |
Molecular Weight |
262.34 g/mol |
IUPAC Name |
bicyclo[2.2.1]heptane-1-carbonyl bicyclo[2.2.1]heptane-1-carboxylate |
InChI |
InChI=1S/C16H22O3/c17-13(15-5-1-11(9-15)2-6-15)19-14(18)16-7-3-12(10-16)4-8-16/h11-12H,1-10H2 |
InChI Key |
QUPKBVQQJFNYOA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1C2)C(=O)OC(=O)C34CCC(C3)CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2-Cyclohexylideneethoxy)methyl]benzene](/img/structure/B14520489.png)
![3,5-Bis[(chloromethyl)sulfanyl]-1,2-thiazole-4-carbonitrile](/img/structure/B14520491.png)
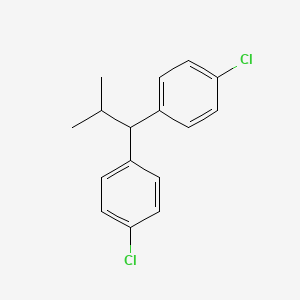

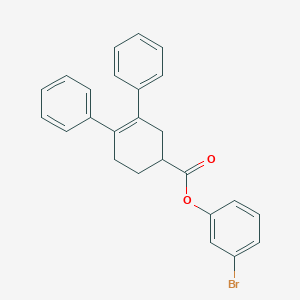
![3-[(1,3-Dithian-2-yl)methyl]-3-ethyloxan-2-one](/img/structure/B14520507.png)
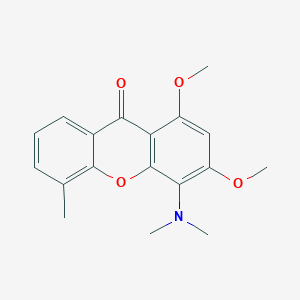
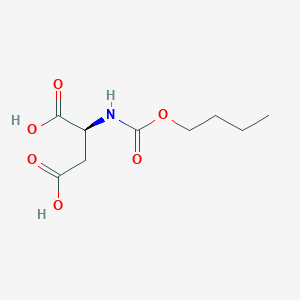

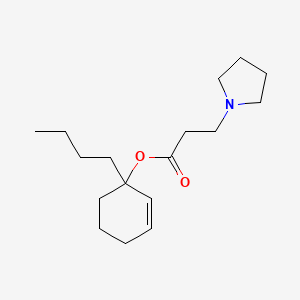
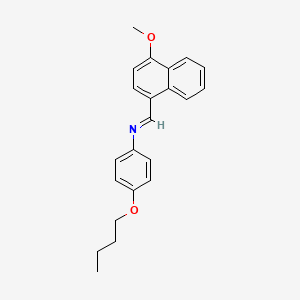
![6-Bromo-4-methylthieno[2,3-B]quinoline](/img/structure/B14520561.png)
![1-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}ethan-1-one](/img/structure/B14520568.png)
![1-Tetradecyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide](/img/structure/B14520579.png)
